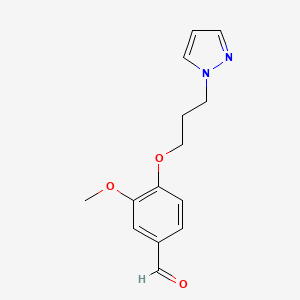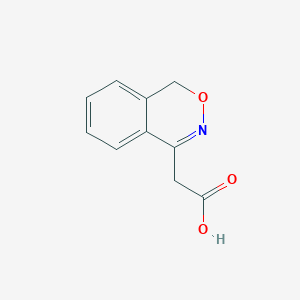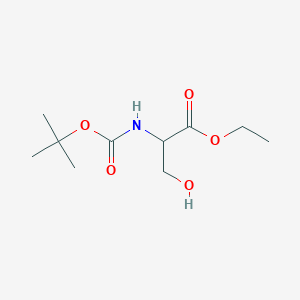
S-(((3-(2,2,5,5-Tetramethylpyrrolidine-1-oxy)amino)carbonyl)methyl)-L-cysteinyl-L-tyrosine amide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-(((3-(2,2,5,5-Tetramethylpyrrolidine-1-oxy)amino)carbonyl)methyl)-L-cysteinyl-L-tyrosine amide is a complex organic compound that features a nitroxide radical. This compound is notable for its applications in various fields, including chemistry, biology, and medicine. The presence of the nitroxide radical makes it particularly useful in studies involving electron paramagnetic resonance (EPR) and other imaging techniques.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of S-(((3-(2,2,5,5-Tetramethylpyrrolidine-1-oxy)amino)carbonyl)methyl)-L-cysteinyl-L-tyrosine amide typically involves multiple steps. The starting material is often 2,2,5,5-tetramethylpyrrolidine-1-oxyl, which undergoes a series of reactions to introduce the amino, carbonyl, and cysteinyl-tyrosine groups. The reaction conditions usually require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize yield and efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product.
Analyse Chemischer Reaktionen
Types of Reactions
S-(((3-(2,2,5,5-Tetramethylpyrrolidine-1-oxy)amino)carbonyl)methyl)-L-cysteinyl-L-tyrosine amide can undergo various types of chemical reactions, including:
Oxidation: The nitroxide radical can participate in oxidation reactions, often leading to the formation of oxoammonium ions.
Reduction: Reduction reactions can convert the nitroxide radical to hydroxylamine derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the amino and carbonyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions typically require specific solvents and controlled temperatures to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxoammonium ions, while reduction reactions can produce hydroxylamine derivatives.
Wissenschaftliche Forschungsanwendungen
S-(((3-(2,2,5,5-Tetramethylpyrrolidine-1-oxy)amino)carbonyl)methyl)-L-cysteinyl-L-tyrosine amide has several scientific research applications:
Chemistry: Used as a spin probe in electron paramagnetic resonance (EPR) studies to investigate molecular dynamics and interactions.
Biology: Employed in the study of oxidative stress and redox biology due to its nitroxide radical properties.
Medicine: Investigated for its potential use in imaging techniques, such as magnetic resonance imaging (MRI), to visualize biological processes.
Industry: Utilized in the synthesis of nitroxide-based polymers and materials with unique electronic properties.
Wirkmechanismus
The mechanism of action of S-(((3-(2,2,5,5-Tetramethylpyrrolidine-1-oxy)amino)carbonyl)methyl)-L-cysteinyl-L-tyrosine amide involves its nitroxide radical, which can interact with various molecular targets. The nitroxide radical can undergo redox reactions, influencing cellular redox states and signaling pathways. These interactions can modulate biological processes, making the compound useful in studies of oxidative stress and related phenomena.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2,5,5-Tetramethyl-3-carbamido-3-pyrroline-1-oxyl: Another nitroxide radical with similar applications in EPR studies.
3-Carbamoyl-2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrol-1-yloxy: Used in the synthesis of nitroxide-based polymers.
Uniqueness
S-(((3-(2,2,5,5-Tetramethylpyrrolidine-1-oxy)amino)carbonyl)methyl)-L-cysteinyl-L-tyrosine amide is unique due to its combination of the nitroxide radical with cysteinyl and tyrosine groups. This structure allows it to participate in a wider range of chemical reactions and biological interactions compared to simpler nitroxide radicals.
Eigenschaften
Molekularformel |
C22H35N5O5S |
|---|---|
Molekulargewicht |
481.6 g/mol |
IUPAC-Name |
2-[[2-amino-3-[2-[(1-hydroxy-2,2,5,5-tetramethylpyrrolidin-3-yl)amino]-2-oxoethyl]sulfanylpropanoyl]amino]-3-(4-hydroxyphenyl)propanamide |
InChI |
InChI=1S/C22H35N5O5S/c1-21(2)10-17(22(3,4)27(21)32)26-18(29)12-33-11-15(23)20(31)25-16(19(24)30)9-13-5-7-14(28)8-6-13/h5-8,15-17,28,32H,9-12,23H2,1-4H3,(H2,24,30)(H,25,31)(H,26,29) |
InChI-Schlüssel |
GFNGINHGHCFSNL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC(C(N1O)(C)C)NC(=O)CSCC(C(=O)NC(CC2=CC=C(C=C2)O)C(=O)N)N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(E)-(+)-2-(2,4-Difluorophenyl)-1-{3-[4-(2,2,3,3-tetrafluoropropoxy)styryl]-1H-1,2,4-triazol-1-YL}-3-(1H-1,2,4-triazol-1-YL)propan-2-OL](/img/structure/B12295061.png)
![2S,3S,5S-2-Amino-5-[N-[[(5-thiozolyl)methoxy]carbonyl]amino]-1,6-diphenyl-3-hydroxyhexane](/img/structure/B12295062.png)
![2-Butenoic acid, 2-methyl-, (3S,3aR,4S,6S,6aR,7R,9aS,9bS)-3,6-bis(acetyloxy)-2,3,3a,4,5,6,6a,7,9a,9b-decahydro-3,6,9-trimethyl-4-[(2S)-2-methyl-1-oxobutoxy]-2-oxoazuleno[4,5-b]furan-7-yl ester, (2Z)-](/img/structure/B12295085.png)

![[2-(9-bromo-6-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl] acetate](/img/structure/B12295114.png)
![Glycine, N,N-bis[2-oxo-2-[(2,2,6,6-tetramethyl-4-piperidinyl)oxy]ethyl]-, 2,2,6,6-tetramethyl-4-piperidinyl ester](/img/structure/B12295119.png)



